molecular formula C7H6ClF3N2O2 B2710484 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid CAS No. 1935927-90-4

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

Cat. No.: B2710484
CAS No.: 1935927-90-4
M. Wt: 242.58
InChI Key: AVHRLBIDDVRRKJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The chlorine, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the trifluoroethyl group can be introduced using trifluoroethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
  • 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
  • 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxaldehyde

Uniqueness

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c1-3-4(6(14)15)5(8)13(12-3)2-7(9,10)11/h2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHRLBIDDVRRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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